molecular formula C10H13NO2 B8789900 Ethyl 5,6-dimethylpicolinate

Ethyl 5,6-dimethylpicolinate

Cat. No. B8789900
M. Wt: 179.22 g/mol
InChI Key: AQAGWGBFNHFMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

Dimethyl zink (4.58 g, 48.0 mmol) is added to a solution of 5-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (11.7 g, 48.0 mmol, see preparation of 5-isobutyl-6-methyl-pyridine-2-carboxylic acid) and Pd(dppf) (392 mg, 0.48 mmol) in dioxane (40 mL). The mixture becomes warm and is stirred at rt for 1 h. Another portion of dimethyl zink (4.58 g, 48.0 mmol) is added. The mixture is stirred at 100° C. for 2 h, then at 80° C. for 72 h before it is cooled to rt, and diluted with EA (250 mL) and ice-water (150 mL). The mixture is acidified with 2 N aq. HCl, the org. phase is separated and the aq. phase is extracted with EA (3×100 mL) and DCM (2×75 mL). The combined org. extracts are dried over Na2SO4, filtered and concentrated. The crude product is purified by MPLC on silica gel (heptane:EA gradient) to give 5,6-dimethyl-pyridine-2-carboxylic acid ethyl ester (434 mg) as a brownish oil; LC-MS: tR=0.61 min, [M+1]+=179.98, 1H NMR (CDCl3): δ 1.45 (t, J=7.0 Hz, 3H), 2.37 (s, 3H), 2.62 (s, 3H), 4.48 (q, J=7.3 Hz, 2H), 7.55 (d, J=7.8 Hz, 1H), 7.90 (d, J=7.8 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dppf)
Quantity
392 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.58 g
Type
catalyst
Reaction Step Three
Quantity
4.58 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2].Cl.O1CCOC[CH2:16]1>CC(=O)OCC.[CH3-].[CH3-].[Zn+2]>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH3:16])=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CC(OCC)=O
Name
ice water
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=C(C=C1)Br)C
Name
Pd(dppf)
Quantity
392 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4.58 g
Type
catalyst
Smiles
[CH3-].[CH3-].[Zn+2]
Step Four
Name
Quantity
4.58 g
Type
catalyst
Smiles
[CH3-].[CH3-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture becomes warm
STIRRING
Type
STIRRING
Details
The mixture is stirred at 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at 80° C. for 72 h before it is cooled to rt
Duration
72 h
CUSTOM
Type
CUSTOM
Details
phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with EA (3×100 mL) and DCM (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by MPLC on silica gel (heptane:EA gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 434 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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